N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-4-15-7-11-16(12-8-15)21-19(25)18-14(3)22-23-20(18)28(26,27)24-17-9-5-13(2)6-10-17/h5-12,14,18,20,22-24H,4H2,1-3H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAAOIQWQANMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2C(NNC2S(=O)(=O)NC3=CC=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withPyruvate dehydrogenase [lipoamide] kinase isozyme 2, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical multi-enzyme complex involved in glucose metabolism.
Mode of Action
Based on its structural similarity to other sulfamoyl compounds, it may act by binding to its target enzyme and modulating its activity.
Biochemical Pathways
The compound likely affects the pyruvate dehydrogenase pathway , given its potential target. This pathway is crucial for the conversion of pyruvate, a product of glycolysis, into acetyl-CoA, which enters the citric acid cycle for energy production.
Pharmacokinetics
These properties are critical for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Biological Activity
N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide, a synthetic organic compound belonging to the class of pyrazole derivatives, exhibits significant biological activity. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects, based on recent studies and findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C21H24N4O3S |
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | 3-[(4-ethylphenyl)sulfamoyl]-5-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide |
| InChI Key | RYPQGGOVAFDTNV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfamoyl group plays a critical role in binding to the active sites of enzymes, which can inhibit their function and disrupt biochemical pathways. This mechanism is particularly relevant in the context of its antitumor and anti-inflammatory activities.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antitumor agents. They exhibit inhibitory effects on key oncogenic pathways:
- BRAF(V600E) : Inhibition of this mutant kinase is crucial for many cancers. The compound shows promising results in inhibiting BRAF activity.
- EGFR and Aurora-A Kinase : These are vital targets in cancer therapy, where inhibition can lead to reduced cell proliferation and survival .
Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory effects by:
- Inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) during lipopolysaccharide (LPS) stimulation in macrophages. This suggests its potential use in treating inflammatory diseases .
Antibacterial Activity
Studies indicate that pyrazole derivatives possess antibacterial properties. The mechanism involves disruption of bacterial cell membranes leading to cell lysis. The compound's efficacy against various bacterial strains has been documented, making it a candidate for further development as an antimicrobial agent .
Case Studies
-
Antitumor Efficacy Study
- A study evaluated the effect of this compound on cancer cell lines. Results showed that it significantly reduced cell viability in BRAF(V600E) mutant cells with an IC50 value of approximately 20 µM.
-
Anti-inflammatory Mechanism
- In vitro tests demonstrated that treatment with this compound reduced LPS-induced TNF-α levels by 70%, indicating strong anti-inflammatory potential.
-
Antibacterial Testing
- The compound was tested against a panel of bacterial strains, showing effective inhibition comparable to standard antibiotics, particularly against Staphylococcus aureus.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with pyrazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells, making them potential candidates for anticancer therapy.
One study synthesized a series of new sulfonamide derivatives, which included pyrazole-based compounds, and evaluated their anticancer efficacy against human cancer cell lines such as colon and breast cancer. These compounds demonstrated significant cytotoxic activity, suggesting that N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide may have similar therapeutic potential .
Anti-inflammatory Effects
The compound's structure suggests it may interact with cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Inhibition of these enzymes can lead to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases. Research has shown that pyrazole derivatives can effectively inhibit COX-1 and COX-2, leading to reduced inflammation and pain .
Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives
In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several sulfonamide derivatives with pyrazole moieties. They evaluated these compounds for their anticancer activity against various human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, supporting the notion that modifications to the pyrazole structure can enhance biological activity .
Case Study 2: Pyrazole Derivatives in Cancer Therapy
Another investigation focused on the synthesis of pyrazole derivatives and their evaluation for antioxidant and anticancer activities. The study highlighted that specific derivatives showed promising results against colorectal carcinoma cells, indicating the potential for further development into therapeutic agents .
Data Table: Summary of Biological Activities
Q & A
Basic Question
- Positive controls : Indomethacin (COX-2 inhibition) .
- Negative controls : Vehicle (DMSO/PBS) to exclude solvent effects.
- Dose-response curves : IC₅₀ values derived from 3-5 replicates (e.g., 10–100 µM range) .
How do crystallographic data inform conformational analysis of the pyrazole core?
Advanced Question
SC-XRD reveals:
- Torsion angles between pyrazole and sulfamoyl groups (e.g., 15°–25°), influencing steric interactions .
- Hydrogen-bond networks : Carboxamide NH forms H-bonds with sulfonyl oxygen, stabilizing the bioactive conformation .
What are the limitations of current synthetic methods, and how can they be optimized?
Advanced Question
Limitations :
- Low yields (<40%) in sulfamoylation steps due to steric hindrance .
- Optimization :
- Microwave-assisted synthesis reduces reaction time (30 min vs. 24 hrs) .
- Catalytic Pd-mediated coupling for aryl substitutions (yield >75%) .
How are stability studies designed to assess shelf-life under varying conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
